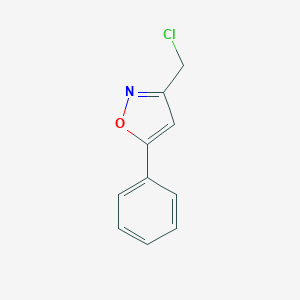

3-(Chloromethyl)-5-phenylisoxazole

Descripción

Historical Context of Isoxazole (B147169) Compounds in Organic Synthesis

The journey into isoxazole chemistry began in 1888 when Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole (B94393). ijpcbs.com However, the first synthesis of the parent isoxazole ring was achieved by Dunstan and Dymond. ijpcbs.com A significant leap in the development of isoxazole synthesis came between 1930 and 1946 through the work of Quilico and his team, who extensively studied the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com One of the most pivotal and widely adopted methods for constructing the isoxazole nucleus is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.org This reaction, often catalyzed by copper(I), provides a regioselective and efficient route to 3,5-disubstituted isoxazoles. nih.gov

Importance of Isoxazole Scaffolds in Medicinal Chemistry and Materials Science

The isoxazole scaffold is of immense importance in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. rsc.orgdaneshyari.com The unique structural and electronic properties of the isoxazole ring, including its ability to participate in hydrogen bonding and pi-pi stacking, contribute to its role as a versatile pharmacophore. daneshyari.com Isoxazole-containing compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. rsc.orgresearchgate.net Several commercially available drugs, such as the COX-2 inhibitor valdecoxib (B1682126) and the antibiotic oxacillin, feature the isoxazolyl group. wikipedia.org

Beyond pharmaceuticals, isoxazole derivatives have found applications in materials science. They have been utilized as dyes, electric insulating oils, and high-temperature lubricants. researchgate.net Furthermore, polyisoxazoles have shown potential as semiconductors, highlighting the versatility of this heterocyclic system in the development of advanced materials. researchgate.net

Overview of 3-(Chloromethyl)-5-phenylisoxazole as a Key Heterocyclic Moiety

Within the vast family of isoxazole derivatives, this compound emerges as a particularly important and versatile building block. This compound features a reactive chloromethyl group at the 3-position and a phenyl substituent at the 5-position of the isoxazole ring. The presence of the chloromethyl group provides a convenient handle for a wide range of chemical transformations, particularly nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. The phenyl group, in turn, can influence the compound's physical and biological properties and can also be a site for further modification. The strategic placement of these two functionalities makes this compound a valuable intermediate in the synthesis of a variety of target molecules with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(chloromethyl)-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJJRVMANUGETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363313 | |

| Record name | 3-(chloromethyl)-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-10-3 | |

| Record name | 3-(chloromethyl)-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl 5 Phenylisoxazole and Its Derivatives

Established Synthetic Pathways for the Isoxazole (B147169) Core

The construction of the isoxazole nucleus is a well-established field in heterocyclic chemistry, with methods ranging from classical condensation reactions to modern catalyzed cycloadditions. nih.gov

Classical Approaches in Isoxazole Ring Formation

The two primary classical routes for synthesizing the isoxazole ring are the reaction of a three-carbon component with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govmdpi.com

One of the oldest and most fundamental methods is the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. mdpi.comresearchgate.net This reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group onto the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. researchgate.net However, this approach can lead to mixtures of regioisomers when using unsymmetrical dicarbonyl compounds. mdpi.com

The Huisgen 1,3-dipolar cycloaddition is another cornerstone of isoxazole synthesis. mdpi.com This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. mdpi.commdpi.com The nitrile oxides are often generated in situ from precursors like aldoximes or α-nitroketones to overcome their instability. nih.govgoogle.com This method is highly versatile and offers a direct route to a wide array of substituted isoxazoles.

Modern Advancements in Isoxazole Synthesis

Recent decades have seen significant progress in isoxazole synthesis, driven by the need for greater efficiency, control, and sustainability. nih.govrsc.org These advancements include the use of transition metal catalysts, the development of environmentally friendly procedures, and the refinement of techniques for achieving high regioselectivity.

Transition metal catalysis has revolutionized the 1,3-dipolar cycloaddition route to isoxazoles, addressing challenges of regioselectivity and reaction rates. researchgate.netacademie-sciences.fr Copper(I) catalysts are widely used to promote the reaction between terminal alkynes and in situ generated nitrile oxides, leading to the regioselective formation of 3,5-disubstituted isoxazoles. academie-sciences.frresearchgate.net

Other metals have also been employed to facilitate isoxazole synthesis. Ruthenium(II) catalysts have proven effective for creating 3,4,5-trisubstituted isoxazoles from non-terminal alkynes, a transformation that is difficult with copper catalysts. academie-sciences.fr Palladium-catalyzed methods, such as the electrophilic cyclization of alkynyl oximes, have also been developed. academie-sciences.fr Furthermore, gold, silver, and iron catalysts have been reported for the cyclization of non-fluorinated ynones to form the isoxazole ring.

Table 1: Comparison of Catalysts in Isoxazole Synthesis

| Catalyst Type | Typical Substrates | Key Advantages | Reference(s) |

| Copper(I) | Terminal alkynes, Nitrile oxide precursors | High regioselectivity for 3,5-disubstitution, Mild conditions | academie-sciences.frresearchgate.net |

| Ruthenium(II) | Non-terminal alkynes | Access to 3,4,5-trisubstituted isoxazoles | academie-sciences.fr |

| Palladium(II) | Alkynyl oximes, Allyl halides | Cascade reactions, Good functional group tolerance | academie-sciences.frresearchgate.net |

| Gold(I/III) | Ynone derivatives | Catalyzes cyclization of oxime intermediates |

In line with the principles of sustainable chemistry, several green methods for isoxazole synthesis have been developed to minimize hazardous waste and energy consumption. These approaches often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.

Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating the reaction rates of classical methods like the condensation of 1,3-dicarbonyls with hydroxylamine hydrochloride. Similarly, ultrasound irradiation (sonochemistry) has been used to enhance reaction efficiency, reduce energy use, and enable the use of greener solvents. The development of solvent-free reactions, sometimes performed under ball-milling conditions, represents another significant step towards environmentally benign synthesis. nih.gov

Table 2: Overview of Green Synthetic Techniques for Isoxazoles

| Technique | Description | Advantages | Reference(s) |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Rapid heating, Shorter reaction times, Improved yields. | |

| Ultrasonic Irradiation | Application of ultrasound to induce chemical reactions. | Enhanced reaction rates, Reduced energy consumption, Use of green solvents. | |

| Solvent-Free/Ball-Milling | Reactions conducted without a solvent, sometimes with mechanical grinding. | Reduced waste, High atom economy, Operational simplicity. | nih.gov |

| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., NaHSO₄/SiO₂). | Easy catalyst recovery and reuse, Milder conditions. | researchgate.net |

Achieving control over the substitution pattern (regioselectivity) is a critical challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials. mdpi.com Modern methodologies have been developed to address this by carefully controlling reaction conditions or by using specific precursors. nih.govrsc.org

For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, the regiochemical outcome can be directed by the choice of solvent and the use of a Lewis acid such as boron trifluoride (BF₃). mdpi.com These variations allow for the selective synthesis of different regioisomeric isoxazoles from the same precursor. mdpi.com The direct C-H functionalization of a pre-formed isoxazole ring is another advanced strategy that allows for the late-stage introduction of substituents at specific positions, avoiding the need to build a new ring for each derivative. rsc.org

Specific Synthetic Strategies for 3-(Chloromethyl)-5-phenylisoxazole

The synthesis of the target compound, this compound, can be achieved through the functionalization of a pre-synthesized isoxazole core. A documented method involves a two-step process starting from the corresponding alcohol.

First, the precursor (5-phenylisoxazol-3-yl)methanol (B154998) is prepared. This alcohol is then converted to the target chloromethyl derivative. The chlorination is accomplished by reacting (5-phenylisoxazol-3-yl)methanol with thionyl chloride (SOCl₂). rsc.org This reaction is a standard method for converting primary alcohols to alkyl chlorides. The resulting this compound is a reactive intermediate that can be used in subsequent alkylation reactions, for example, by reacting it with phenols or thiols to form ether or thioether linkages, respectively. rsc.org

An alternative conceptual approach involves the 1,3-dipolar cycloaddition of phenylacetylene (B144264) with a nitrile oxide precursor bearing a chloromethyl group, such as 2-chloro-N-hydroxyacetimidoyl chloride. While this provides a direct route to the ring system, the specific synthesis of this compound via this exact cycloaddition requires confirmation from dedicated studies.

Direct Chlorination Strategies

The direct chlorination of the 3-methyl group of 3-methyl-5-phenylisoxazole (B94393) to synthesize this compound is not a widely documented or standard synthetic approach in the reviewed literature. While chlorinating agents like N-chlorosuccinimide (NCS) are potent reagents for various chlorinations, including the halogenation of aromatic rings and benzylic C-H bonds, their specific application for the side-chain chlorination of 3-methyl-5-phenylisoxazole is not established. organic-chemistry.orgresearchgate.netgoogle.comeurekaselect.com Reactions involving NCS and similar substrates often favor chlorination on the heterocyclic or phenyl ring, or require specific conditions and initiators for radical side-chain reactions that have not been reported for this particular molecule. google.com Synthetic methodologies instead favor precursor-based approaches where the chloromethyl group is installed from a pre-existing functional group at the 3-position of the isoxazole ring.

Precursor-Based Syntheses of this compound

Given the challenges of direct chlorination, the synthesis of this compound is reliably achieved by converting a precursor functional group, most commonly a hydroxymethyl group, already present on the isoxazole ring.

A primary and effective method for preparing this compound involves the treatment of (5-phenylisoxazol-3-yl)methanol with thionyl chloride (SOCl₂). researchgate.netresearchgate.net This reaction is a classic conversion of a primary alcohol to an alkyl chloride. The hydroxyl group of the methanol (B129727) precursor is converted into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride gas to yield the desired product. This method is noted for its efficiency and is a common step in multi-step syntheses that utilize the reactivity of the resulting chloromethyl group. researchgate.net

A direct one-pot synthesis of this compound from aromatic aldehydes (like benzaldehyde) and N-chlorosuccinimide (NCS) via a cyclization-chlorination cascade is not a standard reported method. Instead, the synthesis typically proceeds via a multi-step sequence. First, an aromatic aldehyde is converted to its corresponding aldoxime. This oxime is then transformed into a nitrile oxide intermediate, which undergoes a [3+2] cycloaddition reaction with an appropriate alkyne. nih.govbiolmolchem.com For the synthesis of the title compound's precursor, (5-phenylisoxazol-3-yl)methanol, the reaction of benzaldoxime (B1666162) with propargyl alcohol is utilized. nih.gov The resulting alcohol can then be chlorinated as described in section 2.2.2.1. While NCS is used in the generation of the nitrile oxide from the aldoxime, it does not act as the chlorinating agent for the methyl group in this sequence. nih.gov

Synthetic Routes to Derivatives and Analogues of this compound

The chlorine atom in this compound is a good leaving group, making the compound an excellent electrophilic building block for synthesizing a wide array of derivatives through nucleophilic substitution.

This compound readily undergoes alkylation reactions with a variety of O-, S-, and N-nucleophiles. researchgate.netresearchgate.net The carbon atom of the chloromethyl group is electrophilic and is attacked by the nucleophile, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. Research has shown that this compound can be used to alkylate phenols, thiols, and amines. researchgate.net However, it has been observed that alkylation reactions using this compound may proceed more slowly compared to analogous reagents like 4,5-dichloro-3-(chloromethyl)isothiazole. researchgate.net

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Reference |

| Oxygen | Substituted Phenols | Aryloxymethyl | researchgate.net |

| Oxygen | Sodium Methylate | Methoxymethyl | researchgate.net |

| Sulfur | Sodium Phenylthiolate | Phenylsulfanylmethyl | researchgate.net |

| Sulfur | Sodium Benzylthiolate | Benzylsulfanylmethyl | researchgate.net |

| Nitrogen | Morpholine (B109124) | Morpholinomethyl | researchgate.net |

A key application of this compound as an electrophile is in the Williamson ether synthesis to produce 3-aryloxymethyl-5-phenylisoxazoles. researchgate.net In this reaction, a substituted phenol (B47542) is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. researchgate.netresearchgate.net This phenoxide then acts as the nucleophile, attacking the chloromethyl group of the isoxazole to displace the chloride and form an ether linkage. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.netfrancis-press.com This synthetic route is effective for creating a library of isoxazole derivatives with diverse aryl ether moieties.

| Electrophile | Nucleophile | Base / Solvent | Product | Yield | Reference |

| This compound | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate | K₂CO₃ / DMF | Methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate | 51% | researchgate.net |

Alkylation Reactions Utilizing this compound as an Electrophile

Alkylation of Comenic Acid Derivatives

A significant synthetic application of this compound involves the alkylation of comenic acid derivatives. Comenic acid, a natural product derived from kojic acid, serves as a valuable starting material. The process typically begins with the esterification of comenic acid to protect its carboxyl group. For instance, methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate can be synthesized by the esterification of comenic acid with methanol under acidic conditions. researchgate.netresearchgate.net

This ester derivative is then subjected to alkylation using this compound. researchgate.netresearchgate.net The reaction targets the hydroxyl group on the pyranone ring, leading to the formation of an ether linkage. This specific alkylation has been reported to proceed with a moderate yield of 51%. researchgate.net It is noteworthy that this reaction is slower and results in a lower yield compared to the alkylation using the analogous 4,5-dichloro-3-(chloromethyl)isothiazole, which can achieve a 78% yield under similar conditions. researchgate.net The resulting conjugate, methyl 5-(((5-phenylisoxazol-3-yl)methyl)oxy)-4-oxo-4H-pyran-2-carboxylate, represents a hybrid structure combining the pyranone core of comenic acid with the phenylisoxazole moiety. researchgate.netresearchgate.net For biological testing purposes, these conjugates can be converted into more soluble forms, such as water-soluble lithium salts, by treatment with lithium hydroxide. researchgate.net

Table 1: Alkylation of Comenic Acid Derivative with Haloalkyl-azoles

| Alkylating Agent | Product | Yield |

|---|---|---|

| This compound | Methyl 5-(((5-phenylisoxazol-3-yl)methyl)oxy)-4-oxo-4H-pyran-2-carboxylate | 51% researchgate.net |

Reaction with Thiolates (e.g., Phenylsulfanyl, Benzylsulfanyl, Furfurylsulfanyl Groups)

The chlorine atom of the chloromethyl group in this compound is a reactive site amenable to nucleophilic substitution. This reactivity allows for the introduction of various sulfur-containing functionalities. Research has demonstrated that treating 3-chloromethyl-5-phenylisoxazoles with sodium thiolates leads to the displacement of the chlorine atom. researchgate.net

Specifically, the use of sodium phenylthiolate, sodium benzylthiolate, and sodium furfurylthiolate in a solvent like methanol results in the formation of the corresponding thioether derivatives. researchgate.net This reaction provides a straightforward method to append phenylsulfanyl, benzylsulfanyl, or furfurylsulfuranyl groups to the isoxazole core at the 3-position's methyl bridge. researchgate.net This strategy significantly expands the structural diversity achievable from the this compound precursor.

Amine Functionalization (e.g., Morpholine Residue Introduction)

Similar to the reaction with thiolates, the chloromethyl group readily reacts with amine nucleophiles. This provides a pathway for the synthesis of various aminomethyl-isoxazole derivatives. A notable example is the introduction of a morpholine residue. researchgate.netresearchgate.net

The reaction of 3-chloromethyl-5-phenylisoxazole with morpholine, typically conducted in a suitable solvent such as methanol or dimethylformamide (DMF), results in the substitution of the chlorine atom to yield 4-((5-phenylisoxazol-3-yl)methyl)morpholine. researchgate.netresearchgate.net This amine functionalization is an efficient method for incorporating cyclic amine structures, which are prevalent in many biologically active compounds. The reaction proceeds via a nucleophilic attack of the secondary amine of morpholine on the electrophilic carbon of the chloromethyl group. researchgate.net

Diversification Strategies via Modification of the Phenyl Ring Substitutions

Varying the substituents on the 5-phenyl ring is a key strategy for diversifying the chemical library of this compound derivatives. The electronic properties and steric profile of the resulting molecules can be finely tuned by introducing different functional groups onto this aromatic ring.

Synthetic approaches often involve starting with appropriately substituted benzaldehyde (B42025) or acetophenone (B1666503) precursors, which are then used to construct the isoxazole ring. For example, derivatives with a p-tolyl group instead of a phenyl group have been synthesized. researchgate.net More complex modifications include the synthesis of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives, where the phenyl ring at the 5-position can itself be substituted with various electron-donating or electron-withdrawing groups. researchgate.netscielo.br Other examples include the introduction of a trifluoromethyl group or the incorporation of the phenyl ring into a larger system like a benzo[d] researchgate.netresearchgate.netdioxole. elsevierpure.commdpi.com The synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives bearing cyano or nitro groups on the phenyl moiety has also been reported as a method for diversification. nih.gov This strategy allows for a systematic exploration of structure-activity relationships by modifying a specific region of the molecule.

Table 2: Examples of Phenyl Ring Modifications on Isoxazole Derivatives

| Base Scaffold | Phenyl Ring Substituent | Reference |

|---|---|---|

| 3-Chloromethyl-5-arylisoxazole | p-Tolyl | researchgate.net |

| 3-(2-Chloroquinolin-3-yl)-5-arylisoxazole | Various substituents on the quinoline's benzene (B151609) ring | researchgate.netscielo.br |

| 5-Aryl-3-(trifluoromethyl)isoxazole | Phenyl | elsevierpure.com |

| 5-Aryl-isoxazole derivatives | Benzo[d] researchgate.netresearchgate.netdioxol-5-yl | mdpi.com |

Hybrid Compound Synthesis (e.g., Isoxazole-Isothiazole Conjugates, Natural Product-Isoxazole Hybrids)

The synthesis of hybrid compounds, where the 3-phenylisoxazole (B85705) core is covalently linked to another distinct chemical moiety, represents an advanced strategy for creating novel molecular architectures. These hybrids can combine the features of two different pharmacophores or structural motifs.

Isoxazole-Isothiazole Conjugates: Conjugates featuring both an isoxazole and an isothiazole (B42339) ring have been synthesized. researchgate.netresearchgate.net A common approach involves using a bifunctional linker or a sequential alkylation strategy. For example, as mentioned previously, comenic acid derivatives have been alkylated with both this compound and 4,5-dichloro-3-(chloromethyl)isothiazole to create hybrid molecules. researchgate.netresearchgate.netresearchgate.net These syntheses result in a single molecule containing the pyranone core linked to both a phenylisoxazole and a dichloroisothiazole moiety, demonstrating a method to create complex conjugates. researchgate.net

Natural Product-Isoxazole Hybrids: Fusing the isoxazole scaffold with natural products or their derivatives is a powerful strategy to generate novel compounds. The aforementioned synthesis of comenic acid-isoxazole conjugates is a prime example of this approach. researchgate.netresearchgate.net Other reported hybrids include coumarin-isoxazole compounds, which are synthesized in multiple steps starting from coumarin-3-carboxylic acid and an amino-isoxazole. nih.gov Additionally, isoxazole-isoquinolinone hybrids have been developed, leveraging the isoquinolinone framework which is found in numerous natural products. mdpi.com The synthesis of triazole-isoxazole hybrids derived from 3-formylchromone, another scaffold related to natural products, has also been achieved through multi-step synthetic routes involving 1,3-dipolar cycloaddition reactions. nih.gov These strategies aim to create molecules with potentially enhanced or novel biological activities by combining the structural features of the isoxazole ring with those of known bioactive natural products.

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl 5 Phenylisoxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary reaction pathway for the chloromethyl group in 3-(chloromethyl)-5-phenylisoxazole is nucleophilic substitution. This typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

Kinetics and Thermodynamics of Substitution Processes

While specific kinetic and thermodynamic data for the nucleophilic substitution of this compound are not extensively documented in publicly available literature, the principles can be understood by examining analogous systems, such as the reactions of benzyl (B1604629) chloride and other chloromethyl-substituted heteroaromatics.

The rate of these SN2 reactions is dependent on the concentrations of both the substrate and the nucleophile. quora.com The reaction rate is also influenced by the nature of the solvent, with polar aprotic solvents generally favoring the SN2 mechanism. libretexts.org For instance, in the reaction of 1-chloromethylnaphthalene with anilines, bimolecular rate constants have been determined in various solvents, demonstrating the significant role of the reaction medium.

The thermodynamic favorability of the substitution is dictated by the relative stability of the reactants and products, which in turn is influenced by bond energies and solvation effects. The formation of a more stable product, often driven by the generation of a weaker conjugate acid of the leaving group, provides the thermodynamic driving force for the reaction.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the chloromethyl group is significantly influenced by both steric and electronic factors.

Steric Effects: The rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center. libretexts.org As the size of the groups attached to the electrophilic carbon increases, the rate of nucleophilic attack decreases due to increased steric repulsion in the transition state. libretexts.orglibretexts.org In the case of this compound, the isoxazole (B147169) ring itself presents a degree of steric bulk. However, the primary nature of the carbon atom of the chloromethyl group means that it is still relatively accessible to nucleophilic attack compared to secondary or tertiary systems. quora.com

Electronic Effects: The electronic nature of the isoxazole ring plays a crucial role in the reactivity of the chloromethyl group. The isoxazole ring is an electron-withdrawing group, which has two opposing effects. The inductive electron withdrawal by the heterocyclic ring can polarize the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an increase in the reaction rate. nih.gov Conversely, the π-system of the isoxazole ring can potentially donate electron density to the σ* antibonding orbital of the C-Cl bond, which could stabilize the ground state and increase the activation energy. However, the net effect of the electron-withdrawing isoxazole ring is generally an enhancement of the reactivity of the chloromethyl group towards nucleophiles. This is analogous to the enhanced reactivity of benzyl chloride compared to alkyl chlorides, where the phenyl group stabilizes the transition state.

Substituents on the phenyl ring at the 5-position can also modulate the reactivity. Electron-donating groups on the phenyl ring would increase the electron density of the isoxazole ring system, which could slightly decrease the electrophilicity of the chloromethyl carbon. Conversely, electron-withdrawing groups on the phenyl ring would enhance the electron-withdrawing nature of the entire substituent at the 3-position, further activating the chloromethyl group for nucleophilic substitution.

Ring-Opening and Rearrangement Pathways of the Isoxazole Core

The isoxazole ring, while aromatic, is susceptible to ring-opening and rearrangement reactions under certain conditions, primarily due to the relatively weak N-O bond.

Under basic conditions, isoxazoles lacking a substituent at the 3-position can undergo ring-opening. For 5-phenylisoxazole (B86612), the reaction proceeds via a concerted abstraction of the proton at the 3-position and cleavage of the N-O bond to form a cyanoenolate anion.

Photochemical conditions can also induce rearrangement of the isoxazole ring. nih.govacs.org UV irradiation can lead to the homolytic cleavage of the N-O bond, forming a diradical intermediate. acs.org This can then rearrange to form an acyl azirine, which can subsequently isomerize to an oxazole. nih.govacs.orgwikipedia.org A recent study demonstrated a continuous photochemical process to generate ketenimines from the skeletal rearrangement of trisubstituted isoxazoles. nih.govacs.org

Furthermore, novel rearrangements of the isoxazole ring have been observed in the mass spectral fragmentation of isoxazole-containing compounds. For example, a metabolite of the drug valdecoxib (B1682126), which contains a 5-phenylisoxazole moiety, undergoes a collision-induced two-step rearrangement involving an intramolecular SN2 reaction and a subsequent four-membered ring rearrangement. nih.gov

Catalytic Transformations Involving this compound Derivatives

The synthetic utility of this compound is significantly expanded through its use in various catalytic transformations, allowing for the construction of more complex molecular architectures.

Palladium-Catalyzed Reactions, including Suzuki Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comnih.govchemrxiv.org While the chloromethyl group itself is not typically a direct participant in standard cross-coupling reactions like the Suzuki-Miyaura coupling, it can be readily converted into a variety of functional groups that are amenable to such transformations. libretexts.org

For instance, the chloromethyl group can be transformed into a bromomethyl or iodomethyl group, which are more reactive in oxidative addition to palladium(0) catalysts. Alternatively, it can be converted to a boronic ester or a stannane, which can then act as the organometallic partner in a cross-coupling reaction.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for the synthesis of biaryls and other conjugated systems. libretexts.orgyoutube.com The general catalytic cycle involves the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the halide in the oxidative addition step generally follows the order I > Br > Cl. libretexts.org

Derivatives of this compound, after appropriate functional group transformation, could be employed in Suzuki-Miyaura reactions to introduce new aryl or vinyl substituents at the 3-position, leading to a diverse range of compounds with potential applications in medicinal chemistry and materials science. For example, a related study on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids demonstrated the feasibility of such couplings on substituted pyridine (B92270) rings, highlighting the potential for similar reactions on isoxazole scaffolds. beilstein-journals.orgnih.gov

Below is a hypothetical reaction scheme illustrating the potential application of a 3-(halomethyl)-5-phenylisoxazole derivative in a Suzuki-Miyaura coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 3-(Bromomethyl)-5-phenylisoxazole | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | 3-(Arylmethyl)-5-phenylisoxazole |

Phase-Transfer Catalysis Applications in Derivative Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. illinois.edu A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transport of a reactant from one phase to the other, thereby enabling the reaction to proceed. illinois.edu

PTC is particularly well-suited for nucleophilic substitution reactions, where an anionic nucleophile from an aqueous or solid phase needs to react with an organic substrate in an organic solvent. The synthesis of derivatives from this compound can be efficiently achieved using PTC. For example, reaction with aqueous sodium cyanide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide would yield 3-(cyanomethyl)-5-phenylisoxazole. Similarly, reactions with alkoxides, thiolates, and other nucleophiles can be facilitated.

A study on the phase-transfer catalyzed synthesis of 3-methyl-4H-pyrazolo[3,4-d]isoxazole from a diazonium salt demonstrates the utility of PTC in the synthesis of fused isoxazole systems. researchgate.net While not a direct derivative of the title compound, it showcases the applicability of PTC in the chemistry of isoxazoles. The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive and less hazardous reagents, and often improved yields and selectivities.

The table below provides hypothetical examples of derivative synthesis from this compound using phase-transfer catalysis.

| Nucleophile (Aqueous/Solid Phase) | Organic Substrate (Organic Phase) | Phase-Transfer Catalyst | Product |

| NaCN | This compound | Tetrabutylammonium bromide | 3-(Cyanomethyl)-5-phenylisoxazole |

| NaN3 | This compound | 18-Crown-6 | 3-(Azidomethyl)-5-phenylisoxazole |

| KOAc | This compound | Tetrabutylammonium hydrogen sulfate | 3-(Acetoxymethyl)-5-phenylisoxazole |

| NaSPh | This compound | Benzyltriethylammonium chloride | 3-(Phenylthiomethyl)-5-phenylisoxazole |

Mechanistic Elucidation Studies

Comprehensive mechanistic studies are crucial for understanding the reactivity and optimizing the reaction conditions for chemical compounds. For this compound, such detailed investigations would provide valuable insights into its behavior in various chemical transformations. However, there is a notable lack of specific research in the following areas.

Reaction Progress Kinetic Analysis

Reaction progress kinetic analysis is a powerful tool used to elucidate reaction mechanisms by continuously monitoring the concentrations of reactants, intermediates, and products over time. This data can help to identify reaction orders, rate constants, and potential catalytic or inhibitory effects.

Currently, there are no published studies that specifically apply reaction progress kinetic analysis to reactions involving this compound. Such studies would be beneficial for understanding the kinetics of its nucleophilic substitution reactions, which are characteristic of chloromethyl groups.

Isotopic Labeling Studies (e.g., Kinetic Isotope Effects)

Isotopic labeling, particularly the study of kinetic isotope effects (KIEs), is a sophisticated technique for probing reaction mechanisms. By replacing an atom at a specific position in a molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), chemists can determine if that bond is broken or formed in the rate-determining step of the reaction.

There is no available literature detailing isotopic labeling studies or the determination of kinetic isotope effects for reactions of this compound. Such experiments could, for instance, differentiate between SN1 and SN2 mechanisms in substitution reactions at the chloromethyl group by labeling the carbon atom of the chloromethyl group with ¹³C or ¹⁴C.

Transition State Analysis

Transition state analysis, often aided by computational chemistry, provides a theoretical framework for understanding the high-energy transition state structures that molecules pass through during a chemical reaction. This analysis can reveal the geometry, energy, and electronic structure of the transition state, offering deep insights into the reaction pathway.

Specific computational or experimental transition state analyses for reactions of this compound have not been reported. Theoretical calculations could be employed to model the transition states of its reactions, such as nucleophilic attack, and to predict the activation energies, which would complement experimental kinetic data.

Advanced Applications and Functionalization Strategies of 3 Chloromethyl 5 Phenylisoxazole in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecular Architecturessigmaaldrich.com

Heterocyclic compounds are a cornerstone of organic synthesis, providing the scaffolds for a vast array of molecules with significant biological and material properties. sigmaaldrich.comossila.com 3-(Chloromethyl)-5-phenylisoxazole, with its distinct chemical functionalities, serves as an exemplary heterocyclic building block. bldpharm.combldpharm.comapolloscientific.co.uk The reactivity of the chloromethyl group allows for its facile conversion into various other functional groups, making it an ideal starting point for the synthesis of more complex molecules. sigmaaldrich.com

Precursor to Biologically Active Moleculesbldpharm.comnih.gov

The isoxazole (B147169) nucleus is a well-established pharmacophore, and many isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. clockss.org this compound has been instrumental in the synthesis of novel, biologically active molecules. For instance, it has been used as a precursor for the synthesis of new isoxazole derivatives with potential therapeutic applications. nih.gov The ability to introduce various substituents by displacing the chloro group enables the generation of libraries of compounds for biological screening. nih.gov

Research has demonstrated the synthesis of novel 3,5-diaryl isoxazole derivatives with potential anticancer activities. nih.gov While not directly starting from this compound, these studies highlight the importance of the isoxazole core in designing new therapeutic agents. The chloromethyl functionality of this compound provides a direct handle to introduce diverse aryl or other functional groups at the 3-position, facilitating the exploration of structure-activity relationships. For example, a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were synthesized and showed cytotoxic activity against several human cancer cell lines. researchgate.net This underscores the potential of using this compound as a starting material for the development of new anticancer agents.

Building Block for Heterocyclic Systems and Fused Rings (e.g., Isoxazolo[3,4-c]pyridine-7-ones)bldpharm.comelsevierpure.com

The reactivity of this compound makes it an excellent precursor for the construction of various heterocyclic and fused-ring systems. The chloromethyl group can participate in a variety of cyclization reactions, leading to the formation of novel polycyclic frameworks.

A notable example is the synthesis of isoxazolo[3,4-c]pyridine-7-ones. researchgate.net While the direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of such fused systems often involves the elaboration of functional groups on the isoxazole core. For instance, a key intermediate, ethyl 4-(cyanomethyl)-5-phenylisoxazole-3-carboxylate, was used to synthesize the isoxazolo[3,4-c]pyridine scaffold. researchgate.net The chloromethyl group of this compound could be readily converted to a cyanomethyl group, thus providing a pathway to such fused systems. The synthesis of other fused heterocycles, such as isoxazolo[5,4-b]pyridines, has also been reported, further illustrating the versatility of the isoxazole scaffold in building complex heterocyclic architectures. clockss.org

Development of Novel Isoxazole-Based Scaffoldsbldpharm.comelsevierpure.comnih.gov

The development of novel molecular scaffolds is a crucial aspect of drug discovery and materials science. This compound serves as a valuable starting material for the creation of new isoxazole-based scaffolds with unique structural and electronic properties. nih.gov

Design and Synthesis of Multi-Heterocyclic Systemsbldpharm.comnih.govnih.govelsevierpure.comresearchgate.net

The construction of molecules containing multiple heterocyclic rings is a prominent strategy in medicinal chemistry to explore larger chemical spaces and identify novel biological activities. ekb.egresearchgate.net The reactivity of this compound allows for its integration into multi-heterocyclic systems.

For example, it can be used to synthesize molecules that combine the isoxazole ring with other heterocycles like quinoline. The synthesis of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives has been achieved through a click-chemistry approach, demonstrating the feasibility of linking the isoxazole unit to other complex heterocyclic systems. researchgate.net Furthermore, the synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives highlights the potential for creating diverse multi-heterocyclic structures. researchgate.net The development of isoxazole-containing spirooxindole tetrahydroquinolines further showcases the utility of isoxazole synthons in constructing complex, multi-heterocyclic frameworks. rsc.org

Incorporation into Natural Product Analogues and Hybridssymc.edu.cn

Natural products are a rich source of inspiration for the design of new drugs. nih.gov The incorporation of the isoxazole moiety into natural product scaffolds can lead to the generation of novel analogues and hybrids with improved pharmacological properties. The isoxazole ring can act as a bioisostere for other functional groups or introduce new interaction points with biological targets.

An example of this approach is the synthesis of natural product-isoxazole hybrids. For instance, this compound has been reacted with betulin, a pentacyclic triterpenoid, to create novel hybrid compounds. This strategy allows for the modification of the biological activity of the parent natural product. Similarly, the synthesis of furan-based pyrethroid analogues from 5-(chloromethyl)furfural demonstrates the principle of creating bioactive analogues from readily available starting materials. dtic.mil

Stereoselective Syntheses and Chiral Catalysis with Isoxazole Derivatives

The development of stereoselective synthetic methods is of paramount importance in modern organic chemistry, particularly for the synthesis of chiral drugs. While the direct use of this compound in stereoselective catalysis is not extensively documented in the provided search results, the synthesis of chiral isoxazole derivatives and their application in asymmetric synthesis is an active area of research. nih.govacs.org

The synthesis of chiral isoxazole-containing spirooxindole tetrahydroquinolines has been achieved with high diastereoselectivities and enantioselectivities using a squaramide-catalyzed cascade reaction. rsc.org This highlights the potential for developing asymmetric transformations involving isoxazole derivatives. Furthermore, chemoenzymatic methods have been employed for the synthesis of chiral isoxazole derivatives, showcasing another avenue for accessing enantiomerically pure compounds. acs.org The development of axially chiral styrene-based organocatalysts for asymmetric reactions also points towards the broader trend of using chiral scaffolds in catalysis. nih.gov The synthesis of chiral α-quaternary (Z)-trisubstituted allylic amino acids via synergistic Pd/Cu catalysis further illustrates the advancements in stereoselective synthesis. rsc.org Although not directly involving isoxazole derivatives, these examples underscore the importance and feasibility of developing stereoselective methods for various heterocyclic systems, a principle that can be extended to isoxazole chemistry.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations on Isoxazole (B147169) Derivatives Relevant to 3-(Chloromethyl)-5-phenylisoxazole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing isoxazole derivatives. researchgate.neticrc.ac.ir These methods allow for a detailed exploration of the molecule's electronic landscape and geometric parameters.

The first step in the theoretical characterization of a molecule like this compound is to determine its most stable three-dimensional structure through geometry optimization. wayne.edu This process involves finding the minimum energy conformation on the potential energy surface. Computational methods, such as DFT with specific basis sets like B3LYP/6-311++G(d,p), are commonly used to optimize the geometries of isoxazole derivatives. researchgate.net

Conformational analysis is particularly important for flexible molecules. While the isoxazole and phenyl rings are relatively rigid, the chloromethyl group introduces rotational freedom. Different conformations, or rotamers, can exist, and their relative energies are calculated to identify the most stable arrangement. ufba.br The choice of internal coordinates and the initial geometry are critical for the efficiency and success of the optimization process. wayne.edu For complex systems, advanced techniques like Generalized Simulated Annealing can be coupled with semiempirical quantum programs to explore the conformational space and locate the global energy minimum. ufba.br

Table 1: Common Methods for Geometry Optimization

| Method | Basis Set | Description |

|---|---|---|

| Density Functional Theory (DFT) | e.g., 6-31G(d,p), 6-311++G(d,p) | A popular quantum mechanical modeling method that uses the electron density to determine the properties of a molecule. The B3LYP functional is frequently used for organic molecules. researchgate.netresearchgate.net |

| Semiempirical Quantum Methods | e.g., MNDO-PM3 | Less computationally expensive methods that use parameters derived from experimental data. Useful for large molecules and initial conformational searches. ufba.br |

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this analysis. irjweb.comnih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. irjweb.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.comnih.gov

For isoxazole derivatives, DFT calculations are employed to determine the energies of these orbitals. researchgate.netresearchgate.net Studies on related compounds show that the HOMO-LUMO gap can be influenced by substituents on the ring and the solvent environment. researchgate.netntu.edu.iq This analysis helps to understand the charge transfer interactions that can occur within the molecule. irjweb.com

Table 2: Frontier Molecular Orbital (FMO) Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. irjweb.com |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netresearchgate.net It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netrsc.org

MEP maps are valuable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net For isoxazole derivatives, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the isoxazole ring due to their high electronegativity, making them potential sites for interaction with electrophiles. researchgate.net The regions around the hydrogen atoms of the phenyl ring would exhibit a positive potential. The chloromethyl group would also present a complex potential distribution. The MEP can serve as a robust indicator for substituent effects on the electronic behavior of the molecule in chemical reactions. rsc.org

To gain a more quantitative understanding of reactivity, descriptors derived from DFT are calculated. Fukui functions are particularly powerful for predicting the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. icrc.ac.irwikipedia.org

The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org By analyzing the function for the addition or removal of an electron, one can pinpoint the most likely sites for reaction. youtube.com

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

These calculations, often condensed to atomic centers, provide a detailed map of reactivity across the this compound structure, complementing the qualitative picture provided by MEP maps. researchgate.netwikipedia.org

Quantum chemical calculations are widely used to predict spectroscopic properties, which serves as a powerful tool for structure elucidation and validation of experimental data. elsevierpure.com

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. nih.gov By calculating the magnetic shielding tensors for the optimized geometry, the predicted shifts can be compared with experimental spectra to confirm the structure. This is particularly useful for assigning signals in complex molecules.

IR (Infrared) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.gov These calculated frequencies correspond to the peaks in the IR and Raman spectra. elsevierpure.com While there is often a systematic deviation from experimental values, scaling factors can be applied to achieve good agreement. nih.gov This analysis helps in identifying characteristic functional groups and understanding the vibrational modes of the molecule. For instance, calculations would predict the frequencies for C-H stretches of the phenyl ring, the C=N and N-O stretches of the isoxazole ring, and the C-Cl stretch of the chloromethyl group.

Mechanistic Pathway Modeling and Energy Profile Calculations

Beyond static properties, computational chemistry can model the dynamics of chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction to identify transition states and intermediates.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. ohio-state.edu The height of the energy barrier from the reactant to the transition state determines the activation energy, which is crucial for understanding the reaction kinetics. ohio-state.edu

For example, in a nucleophilic substitution reaction at the chloromethyl group, computational modeling could be used to:

Optimize the geometries of the reactant (this compound and the nucleophile), the transition state, and the product.

Perform vibrational frequency calculations to confirm that the reactant and product are energy minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). ohio-state.edu

Such studies provide invaluable mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov

In Silico Screening and Molecular Docking Studies of Derived Compounds for Receptor Binding

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. This process involves the use of sophisticated algorithms to place the ligand into the binding site of the receptor in various orientations and conformations, followed by the calculation of a scoring function to estimate the strength of the interaction.

Although no specific molecular docking studies were found for derivatives of this compound, research on analogous isoxazole structures highlights the potential of this class of compounds. For example, studies on other isoxazole-containing molecules have demonstrated their ability to bind to a range of important biological targets. These investigations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. This type of analysis would be invaluable for derivatives of this compound to identify potential therapeutic targets and to guide the design of more potent and selective compounds.

A hypothetical molecular docking study of a derivative of this compound would involve the following steps:

Preparation of the Receptor: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The protein structure would then be prepared by adding hydrogen atoms, removing water molecules, and optimizing the structure.

Preparation of the Ligand: The 3D structure of the this compound derivative would be generated and optimized to its lowest energy conformation.

Docking Simulation: A docking program would be used to fit the ligand into the active site of the receptor.

Analysis of Results: The results would be analyzed to identify the most likely binding poses and to understand the key molecular interactions driving the binding.

Table 1: Hypothetical Docking Study Parameters for a this compound Derivative

| Parameter | Description |

| Target Protein | To be determined based on therapeutic area of interest (e.g., a specific kinase, protease, or receptor). |

| PDB ID | The unique identifier for the protein structure in the Protein Data Bank. |

| Docking Software | Examples include AutoDock, Glide, or GOLD. |

| Scoring Function | A mathematical function to estimate the binding affinity (e.g., in kcal/mol). |

| Key Interactions | Predicted hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and the receptor. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational SAR approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use statistical methods to correlate variations in the physicochemical properties of a series of compounds with their biological activities.

For derivatives of this compound, a computational SAR study would involve synthesizing a library of related compounds with systematic modifications to the core structure. These modifications could include altering the substituents on the phenyl ring or replacing the chloromethyl group with other functional groups. The biological activity of these compounds would then be determined experimentally.

Subsequently, various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that relates these descriptors to the observed biological activity.

Such a model could be used to:

Predict the activity of new, unsynthesized derivatives.

Identify the key structural features that are important for activity.

Guide the design of new compounds with improved potency and other desirable properties.

The lack of published research on the synthesis and biological evaluation of a series of this compound derivatives prevents the construction of a specific computational SAR model. However, the principles of such a study are well-established and could be readily applied to this class of compounds should the necessary experimental data become available.

Biological Activities and Therapeutic Potential of 3 Chloromethyl 5 Phenylisoxazole Derivatives

General Biological Activities of Isoxazole (B147169) Derivatives

Isoxazole derivatives have demonstrated a broad range of therapeutic applications, owing to their ability to interact with various biological targets. rsc.orgnih.govwisdomlib.orgresearchgate.net The inherent chemical properties of the isoxazole ring, including its aromaticity and the presence of a labile N-O bond, contribute to its role as a versatile pharmacophore. ijrrjournal.comnih.gov

Antimicrobial Properties (Antibacterial, Antifungal)

The antimicrobial potential of isoxazole derivatives has been extensively documented against a wide array of pathogenic microorganisms. researchgate.net These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.net For instance, certain isoxazole derivatives have exhibited significant bacteriostatic effects, inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.netnih.gov The introduction of specific substituents onto the isoxazole core can significantly influence the antimicrobial spectrum and potency. For example, the presence of a thiophene (B33073) moiety has been shown to enhance the antimicrobial activity of isoxazole derivatives. nih.gov

Several isoxazole-based drugs have been successfully integrated into clinical practice as antibacterial agents, including sulfamethoxazole, cloxacillin, and dicloxacillin. mdpi.comijcrt.org Research continues to explore novel isoxazole derivatives with improved antimicrobial efficacy. One study highlighted derivatives that were effective against Bacillus subtilis and Rhodococcus qingshengii. nih.gov Another investigation revealed that certain isoxazole-based chalcones and their subsequent dihydropyrazole derivatives possess notable antibacterial properties. mdpi.com

Anti-inflammatory Effects

Isoxazole derivatives constitute a significant class of compounds with potent anti-inflammatory properties. nih.govmdpi.com Their mechanism of action often involves the inhibition of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. rsc.org Several clinically approved anti-inflammatory drugs, including valdecoxib (B1682126) and leflunomide, feature an isoxazole core, underscoring the therapeutic importance of this scaffold in managing inflammatory conditions. mdpi.comrsc.org

Research has demonstrated the efficacy of various isoxazole derivatives in preclinical models of inflammation. For example, certain indole-linked isoxazoles have shown significant reductions in paw edema in rat models. rsc.org Other studies have identified isoxazole derivatives that potently inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The anti-inflammatory activity can be modulated by the nature of the substituents on the isoxazole ring. For instance, some studies have suggested that a benzoyl group at a specific position can enhance anti-inflammatory and antibacterial activities. nih.govmdpi.com

Antiviral Activities

The antiviral potential of isoxazole derivatives has been an area of active investigation. wisdomlib.orgnih.govresearchgate.net These compounds have been evaluated against a variety of viruses, with some demonstrating promising activity. For instance, novel isoxazole-amide derivatives containing an acylhydrazone moiety have exhibited significant in vivo antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov The structural framework of isoxazole allows for the design of derivatives that can interfere with viral replication and other essential viral processes. ijcrt.orgnih.gov

Anticancer and Antitumor Activities

The isoxazole scaffold is a prominent feature in the design of novel anticancer agents. nih.govnih.gov Derivatives of isoxazole have shown a remarkable ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, inhibition of crucial enzymes like topoisomerase and aromatase, and disruption of tubulin polymerization. nih.gov

Synergistic Effects with Established Chemotherapeutic Agents (e.g., Temozolomide)

A significant area of cancer research focuses on combination therapies to enhance the efficacy of existing treatments and overcome drug resistance. While direct evidence for the synergistic effects of 3-(Chloromethyl)-5-phenylisoxazole derivatives with temozolomide (B1682018) is not extensively detailed in the provided search results, the concept of using novel compounds to sensitize cancer cells to standard chemotherapeutics is well-established. For instance, natural compounds are being investigated for their ability to work synergistically with radiotherapy in treating glioblastoma. nih.gov This suggests a potential avenue for future research into whether this compound derivatives could enhance the anticancer effects of agents like temozolomide, particularly in aggressive brain tumors such as glioblastoma.

Activity Against Specific Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of isoxazole derivatives against a range of human cancer cell lines.

Table 1: Anticancer Activity of Isoxazole Derivatives Against Various Cancer Cell Lines

| Isoxazole Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Indole-containing diarylisoxazoles | Colo320 (colon), Calu-3 (lung) | Preferential antiproliferative activity, induction of caspases-3 and -7. | nih.gov |

| 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids | Various cancer cell lines | Promising anticancer activity, affects cell cycle and tubulin depolymerization. | nih.gov |

| 3,5-disubstituted isoxazoles derived from tyrosol | U87 (human glioblastoma) | Significant dose-dependent antiproliferative activity. | nih.gov |

| 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol | SPC-A1, EC109, A549, MDA-MB-231, MCF-7 | Exhibited antitumor activity, stronger than phloretin (B1677691) on these cell lines. | scirp.org |

| Isoxazole-based chalcones and dihydropyrazoles | Not specified | Exhibited anticancer activities. | mdpi.com |

For example, a series of novel indole-containing diarylisoxazoles displayed low micromolar IC50 values against colon (Colo320) and lung (Calu-3) cancer cell lines. nih.gov Furthermore, these compounds were found to induce the expression of effector caspases-3 and -7, key mediators of apoptosis. nih.gov Another study on 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids identified a compound with promising anticancer activity and investigated its mechanism, which involves effects on the cell cycle and tubulin depolymerization. nih.gov

Specifically concerning glioblastoma, a particularly aggressive brain tumor, 3,5-disubstituted isoxazoles derived from the natural phenolic compound tyrosol have shown significant antiproliferative activity against the human glioblastoma cell line U87. nih.gov One derivative, in particular, exhibited a potent anticancer effect with an IC50 value of 15.2 ± 1.0 μg/mL. nih.gov Additionally, a newly synthesized phloretin derivative, 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol, demonstrated antitumor activity against several cancer cell lines, including A549 (lung), and was found to be more potent than the natural compound phloretin. scirp.org

Structure-Activity Relationships (SAR) of Biologically Active Derivatives

Due to the absence of reported biological activity data for derivatives of This compound in the areas of enzyme inhibition or receptor modulation, no structure-activity relationship (SAR) studies have been established for this specific chemical series.

Impact of Substitutions on Efficacy and Selectivity

Without primary biological data, it is not possible to analyze the impact of chemical substitutions on the efficacy and selectivity of This compound derivatives. Such an analysis would require a series of related compounds with tested biological activities against a specific target.

Design Principles for Enhanced Bioactivity

The development of design principles for enhancing the bioactivity of This compound derivatives is contingent on initial findings of biological activity. As no such findings have been reported for the specified pharmacological targets, no design principles can be formulated.

Future Directions and Research Perspectives

Development of Novel Asymmetric Synthesis Methods for Chiral Derivatives

Chirality plays a pivotal role in the efficacy and safety of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. nih.gov The development of asymmetric methods to synthesize enantiomerically pure compounds is a primary goal in drug discovery. nih.gov For derivatives of 3-(chloromethyl)-5-phenylisoxazole, future research should focus on creating chiral centers, particularly on the chloromethyl group or on substituents derived from it.

Prospective research avenues include:

Chemoenzymatic Synthesis: The use of enzymes, such as lipases and alcohol dehydrogenases, has proven effective for the asymmetric synthesis of chiral isoxazole (B147169) derivatives. acs.orgacs.org For instance, lipases can be used for the kinetic resolution of racemic alcohols derived from the chloromethyl group, while alcohol dehydrogenases can facilitate the stereoselective reduction of corresponding ketones to produce enantiomerically enriched alcohols. acs.org

Chiral Catalysis: The application of chiral metal complexes or organocatalysts is another promising strategy. nih.govacs.org Catalytic asymmetric synthesis can provide access to chiral isoxazolines from nitrile oxides and alkenes, a method that could be adapted for derivatives of this compound. nih.gov The development of new chiral ligands specifically designed for the isoxazole scaffold could lead to high enantioselectivity. acs.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, or a "chiral pool," is a well-established strategy. nih.gov The chloromethyl group of this compound can be reacted with chiral amines or alcohols to introduce a stereocenter.

| Synthesis Approach | Description | Potential Application to this compound | Key Research Focus |

| Chemoenzymatic | Employs enzymes for stereoselective transformations. acs.org | Kinetic resolution of alcohols derived from the chloromethyl group; stereoselective reduction of ketones. | Screening for suitable enzymes and optimizing reaction conditions. |

| Chiral Catalysis | Uses chiral catalysts (metal complexes or organocatalysts) to induce asymmetry. nih.gov | Asymmetric functionalization of the chloromethyl group or subsequent derivatives. | Design and synthesis of novel chiral ligands for the isoxazole core. |

| Chiral Pool | Starts from naturally occurring or commercially available chiral molecules. nih.gov | Reaction of the chloromethyl group with chiral nucleophiles. | Exploration of a wide range of chiral building blocks. |

Exploration of New Catalytic Applications of this compound

The unique structural features of this compound, namely the isoxazole ring and the reactive chloromethyl group, make it an intriguing candidate for applications in catalysis. The isoxazole moiety can act as a ligand for metal centers, similar to other nitrogen-containing heterocycles like oxazolines. alfachemic.comresearchgate.net

Future research could investigate:

Ligand Development: The nitrogen atom of the isoxazole ring can coordinate with transition metals, making it a potential component of novel ligands for various catalytic reactions. alfachemic.commdpi.com The chloromethyl group offers a reactive handle to immobilize the isoxazole unit onto a solid support, creating heterogeneous catalysts that are easily separable and recyclable.

Palladium Complex Catalysis: Isoxazole derivatives have been shown to form highly active palladium complexes used in cross-coupling reactions like the Suzuki reaction. rsc.org Future work could involve synthesizing palladium complexes of this compound derivatives and evaluating their catalytic activity in a range of C-C and C-N bond-forming reactions.

Organocatalysis: The isoxazole scaffold itself, when appropriately functionalized, could serve as a platform for new organocatalysts. The combination of the aromatic phenyl ring and the isoxazole core could be exploited to create unique steric and electronic environments for asymmetric catalysis.

Advanced Computational Modeling for Drug Discovery and Material Science

Computational methods are indispensable tools in modern chemical research, accelerating the discovery and optimization of new molecules for various applications. frontiersin.orgdoolittlesco-op.ca For this compound and its derivatives, in silico studies can provide valuable insights and guide experimental work.

In Drug Discovery:

Virtual Screening and Molecular Docking: Computational screening of large libraries of virtual compounds derived from this compound can identify potential drug candidates. frontiersin.orgnih.gov Molecular docking studies can predict the binding modes and affinities of these derivatives with various biological targets, such as enzymes and receptors, helping to prioritize compounds for synthesis and biological testing. acs.orgnih.gov Recent studies have successfully used these methods to identify isoxazole derivatives as potential inhibitors for targets like carbonic anhydrase and cyclooxygenases. frontiersin.orgacs.org

QSAR and Pharmacokinetic Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of isoxazole derivatives with their biological activities. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles can be predicted computationally to assess the drug-likeness of new compounds early in the discovery process. frontiersin.orgnih.gov

In Material Science:

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) and other computational methods can be used to calculate the electronic properties, such as the HOMO-LUMO gap, and predict the optical properties of materials incorporating the this compound motif. researchgate.net This could guide the design of new organic electronic materials, dyes, or photochromic compounds. researchgate.net

Polymer Design: Computational simulations can model the properties of polymers derived from this compound, predicting their thermal stability, mechanical strength, and other material characteristics before their synthesis.

| Computational Method | Application Area | Research Goal |

| Molecular Docking | Drug Discovery | Predict binding of derivatives to biological targets. nih.gov |

| Virtual Screening | Drug Discovery | Identify potential drug candidates from large virtual libraries. nih.gov |

| QSAR/ADME Modeling | Drug Discovery | Correlate structure with activity and predict drug-likeness. frontiersin.orgnih.gov |

| DFT Calculations | Material Science | Predict electronic and optical properties of new materials. researchgate.net |

Investigation of Broader Biological and Pharmacological Profiles

The isoxazole nucleus is a well-established pharmacophore, present in a variety of approved drugs and biologically active compounds. nih.govnih.gov Derivatives have shown a wide array of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. mdpi.comnih.govscielo.br While some derivatives of this compound have been synthesized and tested, a comprehensive screening of its potential is still lacking.

Future research should focus on:

Anticancer Activity: Given that many isoxazole derivatives exhibit potent cytotoxicity against various cancer cell lines, new derivatives of this compound should be systematically evaluated. nih.govacs.org Studies could explore their mechanisms of action, such as the inhibition of specific kinases or the induction of apoptosis.

Antimicrobial and Antiviral Screening: There is a constant need for new antimicrobial and antiviral agents. The diverse chemical space accessible from this compound makes it a promising starting point for the discovery of novel compounds active against bacteria, fungi, and viruses. mdpi.comnih.gov

Neuroprotective and Anti-inflammatory Effects: Isoxazole derivatives have also been investigated for their potential in treating neurodegenerative diseases and inflammation. nih.gov Screening new compounds for activity against targets involved in these pathways, such as acetylcholinesterase or cyclooxygenases, could unveil new therapeutic applications. frontiersin.org

| Biological Target Area | Rationale | Example Research |

| Oncology | Many isoxazoles show anticancer properties. nih.gov | Screening against various cancer cell lines and investigating mechanisms of action. acs.org |

| Infectious Diseases | Need for new antimicrobial and antiviral drugs. | Testing against a broad panel of bacteria, fungi, and viruses. mdpi.comnih.gov |

| Neuroinflammation | Isoxazoles have shown neuroprotective and anti-inflammatory potential. nih.gov | Evaluating inhibition of enzymes like COX and AChE. frontiersin.org |

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in modern organic synthesis. scielo.br They allow for the rapid generation of molecular complexity from simple starting materials. nih.gov

The reactive chloromethyl group of this compound makes it an excellent candidate for integration into MCRs as a key building block. Future research in this area could explore:

Novel MCRs: Designing new MCRs where this compound acts as one of the components. For example, the chloromethyl group could be transformed into an azide (B81097) or an amine in situ, which could then participate in cycloadditions or Mannich-type reactions.